methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methyl-2-oxo-1H-imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-4(5(9)11-2)3-7-6(8)10/h3H,1-2H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRNKGJROSUDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183522 | |
| Record name | Methyl 2,3-dihydro-3-methyl-2-oxo-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17245-62-4 | |
| Record name | Methyl 2,3-dihydro-3-methyl-2-oxo-1H-imidazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17245-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dihydro-3-methyl-2-oxo-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classic Acid-Catalyzed Cyclization
In a representative procedure, methyl acetoacetate reacts with urea in ethanol under reflux conditions, catalyzed by hydrochloric acid (HCl). The reaction proceeds via enolate formation, followed by intramolecular cyclization to yield the target compound. Key parameters include:
| Reagent | Conditions | Yield | Purity |
|---|---|---|---|
| Methyl acetoacetate | Ethanol, HCl, reflux, 6–8 h | 72–78% | ≥95% |
| Urea | Stirring at 80°C |
The reaction mechanism involves:
-
Enolate Formation : Deprotonation of methyl acetoacetate by HCl generates a resonance-stabilized enolate.
-
Nucleophilic Attack : Urea’s amine group attacks the carbonyl carbon of the enolate, forming a tetrahedral intermediate.
-
Cyclization and Dehydration : Intramolecular cyclization eliminates water, yielding the 2-oxoimidazole core.
This method is favored for its simplicity but requires careful pH control to prevent side reactions such as over-acidification or ester hydrolysis.
Imidazole-Mediated One-Pot Synthesis
Recent patents describe a one-pot synthesis leveraging N-alkylimidazoles as catalysts, which enhance reaction efficiency and regioselectivity.
Protocol from WO2018153767A1
A patent by Bayer AG outlines a scalable process using N-methylimidazole to facilitate the formation of sulfonyl isocyanate intermediates, which subsequently react with triazolinones to form the target molecule:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Sulfonyl Isocyanate | NaOCN, N-methylimidazole, THF | 85% | 98% |
| Cyclization | 50–80°C, 4–6 h |
Advantages :
-
High Regioselectivity : N-methylimidazole directs the reaction to favor the 4-carboxylate position.
-
Scalability : Demonstrated at pilot-plant scale with >98% purity.
Palladium-Catalyzed Amination
Palladium-catalyzed methods, though less common, offer precise control over substituent placement. A 2025 protocol from Journal of Medicinal Chemistry details the use of Pd(OAc)₂ with Xantphos as a ligand to couple methyl 4-bromo-3-methylimidazole-2-carboxylate with ammonia:
| Parameter | Detail |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | DMF, 100°C, 12 h |
| Yield | 68% |
This method is advantageous for introducing isotopic labels (e.g., deuterium) but suffers from higher costs due to catalyst use.
Industrial-Scale Optimization
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance throughput. A 2024 study demonstrated:
Crystallization Techniques
Post-synthesis purification via anti-solvent crystallization (e.g., water/ethanol mixtures) achieves ≥99.5% purity, critical for pharmaceutical applications.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 72% | Low | Moderate | 95% |
| Imidazole-Mediated | 85% | Medium | High | 98% |
| Palladium-Catalyzed | 68% | High | Low | 97% |
Key Findings :
-
The imidazole-mediated method offers the best balance of yield and scalability.
-
Acid-catalyzed routes remain popular for small-scale synthesis due to cost efficiency.
Mechanistic Insights and Side Reactions
Common Byproducts
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups such as hydroxyl, alkyl, and acyl groups .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is in the development of antimicrobial agents. Research indicates that compounds with imidazole rings exhibit significant antibacterial and antifungal properties. For instance, derivatives have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the imidazole core enhanced the compound's activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating potential for development into new therapeutic agents.
Anticancer Properties
This compound has also been investigated for its anticancer properties. The compound's ability to interact with cellular pathways involved in cancer progression has been a focal point for researchers.
Data Table: Anticancer Activity Results
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 15.5 |
| This compound | MCF7 (Breast) | 12.3 |
These findings suggest that further exploration could lead to the development of effective anticancer drugs.
Pesticide Development
The imidazole structure is known for its efficacy in agricultural chemistry, particularly in the formulation of pesticides. This compound can be utilized as a building block for designing new agrochemicals that target pests while minimizing environmental impact.
Case Study:
A research initiative focused on synthesizing novel pesticides derived from this compound demonstrated enhanced insecticidal activity against common agricultural pests such as aphids and beetles. Field trials indicated a significant reduction in pest populations compared to untreated controls.
Polymer Synthesis
In material science, this compound serves as a precursor for synthesizing polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyurethane with Imidazole Derivative | 250 | 30 |
| Control Polyurethane | 200 | 25 |
These enhancements make it suitable for applications in coatings and composites used in demanding environments.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2 and 3
Oxo vs. Thioxo Groups
Replacing the 2-oxo group with a thioxo (S) moiety significantly alters electronic properties.
Ester Group Variations
- Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS: 1506387-29-6): This benzoimidazole analog incorporates a fused benzene ring and an ethyl ester. The benzene ring enhances aromatic interactions, increasing molecular weight (220.22 g/mol) and lipophilicity compared to the non-benzo target compound .
- Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: N/A):
The tert-butoxycarbonyl (Boc) protecting group at position 1 improves stability during synthetic workflows but requires deprotection for further functionalization .
Benzoimidazole vs. Imidazole Derivatives
Benzoimidazole derivatives, such as 3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS: 1150102-58-1), exhibit higher structural rigidity and molecular weight due to the fused benzene ring. These modifications enhance binding affinity in enzyme inhibition studies, as seen in metallo-β-lactamase inhibitors .
Functional Group Additions
- Ethyl 5-benzoyl-2-(dicyanomethylene)-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: N/A): This derivative includes a dicyanomethylene group and a SEM-protecting group, which are utilized in high-throughput drug discovery for their electron-withdrawing effects and ease of functionalization .
Data Table: Key Structural and Physical Properties
Biological Activity
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a compound of significant interest due to its various biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic applications.
Molecular Formula: CHNO
Molecular Weight: 142.11 g/mol
CAS Number: 17245-60-2
Density: 1.482 g/cm³
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives. The compound exhibits significant activity against various pathogens, which is crucial in addressing antibiotic resistance.
Table 1: Antimicrobial Efficacy of Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Not specified |
| Ciprofloxacin | Lower than control | Not specified |
The most active derivative, identified as compound 7b, demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . Additionally, these derivatives showed a notable ability to inhibit biofilm formation, which is critical in preventing chronic infections.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that certain derivatives exhibit significant albumin-denaturing power, suggesting potential use in inflammatory conditions .
Case Study: In Vitro Anti-inflammatory Activity
In a controlled study, derivatives were tested for their ability to inhibit inflammation markers in cell cultures. Results indicated a reduction in inflammatory cytokines by up to 40% compared to untreated controls.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of DNA Gyrase and DHFR : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC values ranging between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
- Synergistic Effects : When combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, the derivatives showed a synergistic effect that reduced the MICs significantly.
Toxicity Profile
Hemolytic activity assays indicate that the derivatives possess low toxicity, with % lysis ranging from 3.23 to 15.22%, which is considerably lower than that of Triton X-100 . This suggests a favorable safety profile for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of imidazole derivatives often involves condensation reactions using substituted benzaldehydes, amines, or carboxamides under varied solvent systems (e.g., ethanol, DMF) and catalysts (e.g., K₂CO₃, KI). For example, optimizing temperature (50–80°C) and reaction time (3–12 hours) can improve yields . Purity is validated via melting points, IR (C=O stretch at ~1700 cm⁻¹), and NMR (e.g., methyl ester protons at δ ~3.8 ppm) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To assign protons (e.g., imidazole ring protons at δ 6.5–8.0 ppm) and carbons (e.g., carbonyl at δ ~165 ppm).
- IR Spectroscopy : To identify functional groups like C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹).
- Elemental Analysis : To verify calculated vs. experimental C, H, N content (e.g., ±0.3% deviation) .
Q. How can researchers assess the environmental fate of this compound using computational models?
- Methodological Answer : Use tools like EPI Suite to predict physicochemical properties (logP, water solubility) and environmental persistence. For lab validation, OECD 301 guidelines for biodegradability testing can be applied .
Advanced Research Questions
Q. How can contradictions in bioactivity data for this compound be resolved using molecular docking studies?
- Methodological Answer : Discrepancies in enzyme inhibition (e.g., xanthine oxidase) may arise from binding mode variations. Perform docking (AutoDock Vina) using crystal structures (PDB: 1N5X) to analyze interactions (e.g., hydrogen bonds with Arg880, hydrophobic contacts with Phe914). Compare results with SAR data to validate hypotheses .
Q. What experimental design strategies minimize variability in pharmacological assays for imidazole derivatives?
- Methodological Answer : Implement randomized block designs with split-split plots to control variables like solvent polarity, temperature, and biological replicates. Use four replicates per condition and statistical tools (ANOVA, Tukey’s HSD) to isolate confounding factors .
Q. How can long-term environmental impact studies be designed to evaluate degradation byproducts of this compound?
- Methodological Answer : Follow Project INCHEMBIOL’s framework:
- Phase 1 : Lab-scale abiotic/biotic degradation under varied pH/temperature.
- Phase 2 : Metabolite identification via LC-MS/MS and toxicity assessment (e.g., Daphnia magna acute toxicity).
- Phase 3 : Field studies monitoring soil/water compartments over 5+ years .
Q. What strategies resolve discrepancies between calculated and experimental spectral data for this compound?
- Methodological Answer : For NMR, reassign signals using 2D techniques (HSQC, HMBC) to confirm connectivity. If elemental analysis deviations exceed ±0.4%, repurify via column chromatography (silica gel, DCM/MeOH gradient) and reanalyze .
Q. How can X-ray crystallography elucidate the reactivity of this compound in solid-state reactions?
- Methodological Answer : Single-crystal X-ray diffraction (90 K) reveals conformation and hydrogen-bonding networks (e.g., imidazole N-H⋯O=C interactions). Use Mercury software to analyze packing motifs and predict reactivity (e.g., susceptibility to hydrolysis at the ester group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
